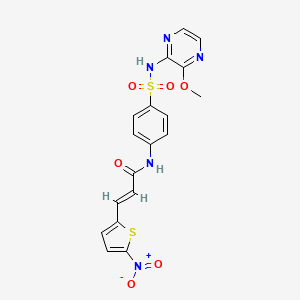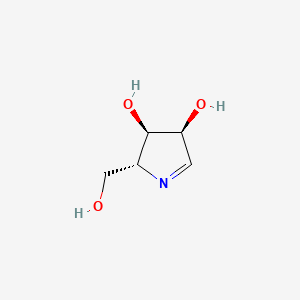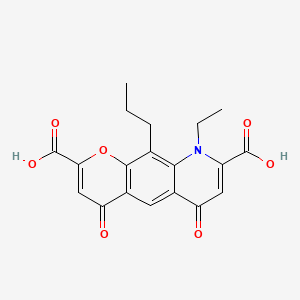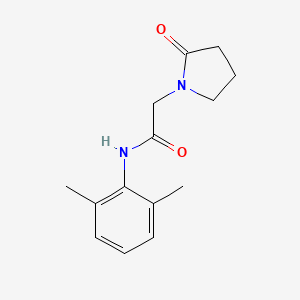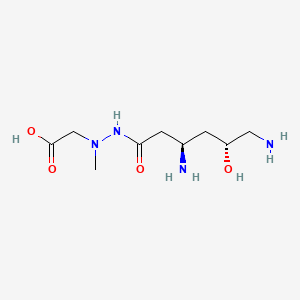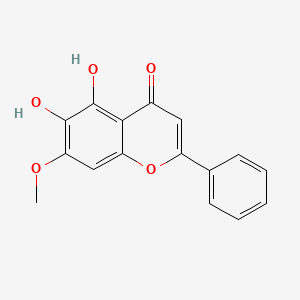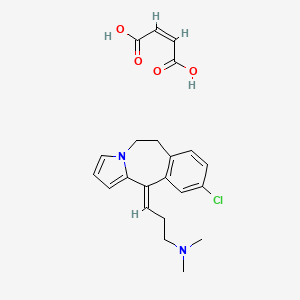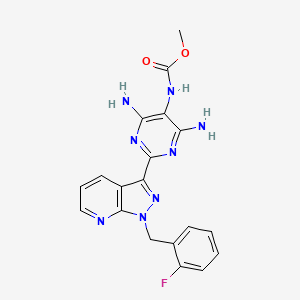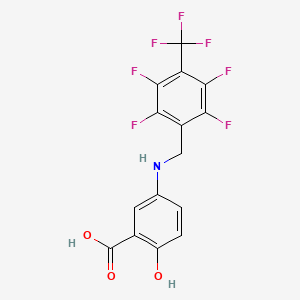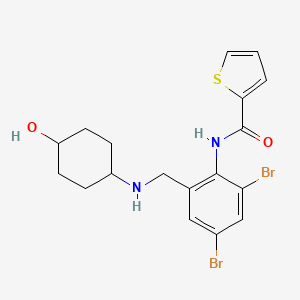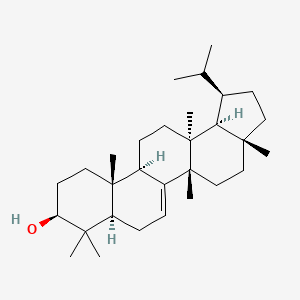
Prasugrel hydrochloride
概述
描述
普拉格雷盐酸盐是一种噻吩并吡啶衍生物,也是一种前药,用作血小板活化和聚集抑制剂。 它主要用于降低急性冠脉综合征患者发生血栓性心血管事件的风险,包括不稳定型心绞痛、非 ST 段抬高型心肌梗死和 ST 段抬高型心肌梗死 . 普拉格雷盐酸盐以 Effient 和 Efient 的品牌名称销售 .
准备方法
合成路线和反应条件: 普拉格雷盐酸盐的制备涉及多个步骤。一种常见的方法包括将卤代取代的环丙基-2-氟苄基酮与 5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮缩合得到缩合物。 然后将该产物与乙酰化试剂在甲苯或二甲基甲酰胺等溶剂中混合,生成普拉格雷 .
工业生产方法: 在工业生产中,普拉格雷碱溶解或悬浮在有机溶剂中,并用溶解在有机溶剂或水中的盐酸处理。 所得产物结晶,可选地通过加入乙酸乙酯或异丙酯等共溶剂 . 另一种方法是将普拉格雷溶液加入盐酸溶液中,进行反应得到普拉格雷盐酸盐 .
化学反应分析
反应类型: 普拉格雷盐酸盐会经历多种类型的化学反应,包括水解、氧化和乙酰化。
常用试剂和条件:
科学研究应用
普拉格雷盐酸盐在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
普拉格雷盐酸盐是一种前药,在体内代谢为其活性形式 R-138727。这种活性代谢物不可逆地与血小板上的 P2Y12 型腺苷二磷酸受体结合,阻止糖蛋白 GPIIb/IIIa 受体复合物的活化。 这种抑制损害腺苷二磷酸介导的血小板活化和聚集,从而降低发生血栓性心血管事件的风险 .
相似化合物的比较
普拉格雷盐酸盐与其他噻吩并吡啶衍生物如替克洛匹定和氯吡格雷进行比较:
替克洛匹定: 一种较早的抗血小板药物,具有类似的作用机制,但与中性粒细胞减少等不良反应的风险更高.
氯吡格雷: 另一种广泛使用的抗血小板药物,也需要代谢激活,但与普拉格雷相比,其起效速度较慢.
替卡格雷和坎格雷洛: 非噻吩并吡啶抗血小板药物,不需要代谢激活,起效速度更快.
属性
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHGCPDPSNJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049067 | |
| Record name | Prasugrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389574-19-0 | |
| Record name | Prasugrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389574-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasugrel Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasugrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASUGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prasugrel Hydrochloride exert its antiplatelet effect?
A1: this compound itself is a prodrug, meaning it's inactive until metabolized in the body. It's rapidly metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on the surface of platelets. [] This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, ultimately inhibiting platelet activation and aggregation. [, ]
Q2: What makes this compound's action distinct from other thienopyridines like Clopidogrel?
A2: While both this compound and Clopidogrel target the P2Y12 receptor, this compound demonstrates a faster onset of action and more consistent platelet inhibition. [] This difference stems from this compound's more efficient metabolic pathway, which bypasses some of the limitations observed with Clopidogrel's metabolism, such as the influence of CYP2C19 genetic polymorphisms. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H20ClFNO3S, and its molecular weight is 409.9 g/mol. [, ]
Q4: Which spectroscopic techniques are commonly employed to characterize this compound?
A4: Researchers utilize various spectroscopic methods to analyze this compound, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ]
- Raman spectroscopy: Offers complementary information to IR, particularly useful for identifying different polymorphic forms. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]
- Mass Spectrometry (MS): Employed for molecular weight determination and identification of impurities. [, ]
- X-ray powder diffraction (XRPD): Essential for characterizing different crystalline forms (polymorphs) of this compound. [, , , , ]
Q5: How stable is this compound, and what factors can affect its stability?
A5: this compound exhibits some hygroscopic properties, meaning it tends to absorb moisture from the environment. [] This characteristic necessitates careful handling and storage conditions during manufacturing and formulation. Factors like temperature, humidity, pH, and excipients can all influence its stability. []
Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?
A6: Researchers have explored several approaches to optimize this compound formulation, including:
- Solid dispersions: These formulations disperse this compound in a carrier matrix to enhance its dissolution rate and, consequently, its bioavailability. []
- Nanosuspensions: Reducing this compound's particle size to the nanoscale can significantly improve its dissolution rate and oral bioavailability. []
- Pellets: Multi-particulate systems like pellets offer the advantage of a more consistent drug release profile and potentially improved bioavailability. []
- Selection of excipients: Careful selection of excipients during tablet formulation plays a crucial role in ensuring the drug's stability and controlling its release. [, , ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound is rapidly absorbed following oral administration and undergoes swift hydrolysis in the gut to form its active metabolite. [, ] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets. [] The liver plays a key role in the subsequent metabolism and elimination of this compound. []
Q8: Why is the dissolution rate of this compound a critical factor in its efficacy?
A8: As a poorly water-soluble drug, this compound's dissolution rate in the gastrointestinal tract directly impacts its absorption and overall bioavailability. [] A slow dissolution rate can lead to variable drug plasma levels and, consequently, suboptimal therapeutic effects. []
Q9: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A9: Various analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This widely used technique allows for separation and quantification of this compound and its related substances in complex mixtures like pharmaceutical formulations. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced sensitivity and resolution compared to traditional HPLC, enabling the detection and quantification of even trace amounts of impurities. []
- Spectrophotometry: Provides a simpler and more cost-effective approach for this compound quantification, relying on the drug's absorbance of light at specific wavelengths. [, ]
- Ion-selective electrodes: Offer a highly selective and sensitive method for this compound determination, even in the presence of potential interfering substances. []
Q10: How are analytical methods for this compound validated to ensure accurate and reliable results?
A10: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of this compound quantification. Validation typically involves assessing parameters such as:
- Specificity: The ability of the method to differentiate this compound from other components in the sample matrix. [, ]
- Linearity: The proportional relationship between the drug's concentration and the analytical signal over a defined range. [, , , , , , ]
- Accuracy: The closeness of the measured value to the true value. [, , ]
- Precision: The degree of agreement among individual test results obtained under stipulated conditions. [, , , , ]
- Range: The interval between the upper and lower concentrations of analyte within which the method provides acceptable accuracy, precision, and linearity. [, ]
- Robustness: The method's capacity to remain unaffected by small but deliberate variations in method parameters. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

